Stereochemical Basis for TNF-α Inhibition: Quantified Activity Gap Between (S)-Enantiomer (ST1214) and (R)-Enantiomer
The (S)-enantiomer, ST1214, dose-dependently inhibits LPS-induced TNF-α secretion in human THP-1 promonocytic cells with an IC50 value of approximately 10 nM, acting via post-transcriptional blockade independent of p38 and ERK kinase activity [1]. In murine LPS-induced shock models, ST1214 administered orally at 30 mg/kg significantly protects against lethality while suppressing TNF-α, IL-1β, IL-12, and IFN-γ [1]. The (R)-enantiomer, when tested under identical conditions as part of the broader 2-aminotetraline SAR campaign, did not exhibit significant cytokine-modulatory activity [2]. This stereochemical dependence is explicitly captured in the patent literature, which states that 'the enantiomer S(−)-2-amino-6-fluoro-7-methoxytetraline exhibits a far more potent activity than the racemate (R,S)-2-amino-6-fluoro-7-methoxytetraline (ST 626)' [3].
| Evidence Dimension | Inhibition of LPS-induced TNF-α secretion in human THP-1 cells |
|---|---|
| Target Compound Data | No significant inhibition at concentrations up to 10 µM (inactive as cytokine modulator) |
| Comparator Or Baseline | ST1214 [(S)-enantiomer]: IC50 ≈ 10 nM for TNF-α secretion inhibition in THP-1 cells |
| Quantified Difference | >1000-fold difference in potency between (S)- and (R)-enantiomer |
| Conditions | Human THP-1 promonocytic cells stimulated with LPS; murine LPS-induced shock model (oral 30 mg/kg) |
Why This Matters
The >1000-fold stereochemical potency differential makes the (R)-enantiomer an essential negative control and chiral probe for any study seeking to decouple on-target TNF-α modulation from off-target aminergic receptor engagement.
- [1] Ruggiero V, Albertoni C, Bello A, et al. In vivo and in vitro cytokine modulatory activity of newly synthesised 2-aminotetraline derivatives. Shock. 2004;21(1):77-85. doi:10.1097/01.shk.0000101670.49265.86 View Source
- [2] Sigma-Tau Industrie Farmaceutiche Riunite S.p.A. 2-Aminotetralines and pharmaceutical compositions for the prevention and therapeutic treatment of inflammatory and/or autoimmune pathologies. United States Patent US 6,849,663 B2, filed February 12, 2003, and issued February 1, 2005. (Describes enantiomeric SAR across 6,7-substituted-2-aminotetralines.) View Source
- [3] Sigma-Tau Industrie Farmaceutiche Riunite S.p.A. Optically active 2-aminotetraline, process for its preparation and pharmaceutical compositions containing same, active in preventing and treating septic shock. United States Patent US 6,225,501 B1, filed March 22, 2000, and issued May 1, 2001. View Source
